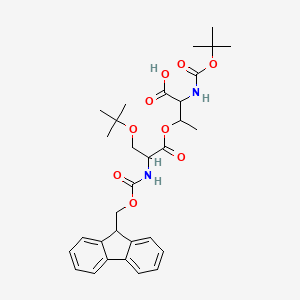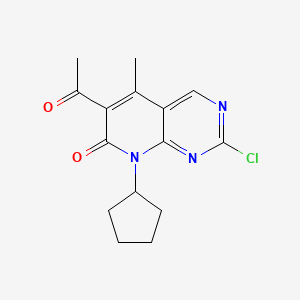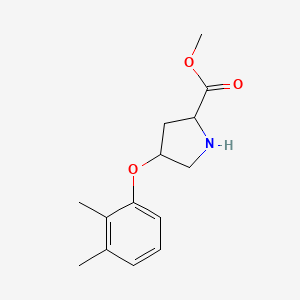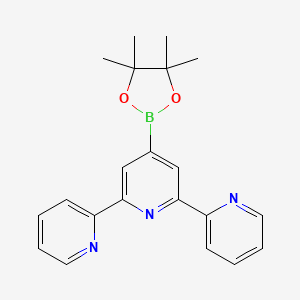
Boc-Thr(Fmoc-Ser(tBu))-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Boc-Thr(Fmoc-Ser(tBu))-OH is a protected dipeptide used in peptide synthesis. It consists of a threonine residue with a tert-butoxycarbonyl (Boc) protecting group, and a serine residue with a fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Fmoc-Ser(tBu))-OH typically involves the following steps:
Protection of Threonine: Threonine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of Serine: Serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base like sodium carbonate. The hydroxyl group of serine is further protected with a tert-butyl (tBu) group using tert-butyl chloride and a base.
Coupling Reaction: The protected threonine and serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines automate the addition of reagents, coupling reactions, and deprotection steps, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Thr(Fmoc-Ser(tBu))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc, Fmoc, and tBu protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Boc Group: The Boc group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Deprotection of Fmoc Group: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF).
Deprotection of tBu Group: The tBu group is removed using TFA.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further coupled to form longer peptide chains.
Aplicaciones Científicas De Investigación
Boc-Thr(Fmoc-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins for studying their structure and function.
Biology: It is used to create peptides for studying biological processes and interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mecanismo De Acción
The mechanism of action of Boc-Thr(Fmoc-Ser(tBu))-OH involves the sequential addition of amino acids to form peptide bonds. The protecting groups (Boc, Fmoc, and tBu) prevent unwanted side reactions during the synthesis process. The removal of these protecting groups allows for the formation of the desired peptide or protein.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Thr(Fmoc-Ser)-OH: Similar to Boc-Thr(Fmoc-Ser(tBu))-OH but without the tert-butyl protecting group on serine.
Boc-Thr(Ser(tBu))-OH: Similar but without the fluorenylmethyloxycarbonyl protecting group on serine.
Fmoc-Thr(Fmoc-Ser(tBu))-OH: Similar but with a fluorenylmethyloxycarbonyl protecting group on threonine instead of tert-butoxycarbonyl.
Uniqueness
This compound is unique due to the combination of protecting groups, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C31H40N2O9 |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35) |
Clave InChI |
YCWYIOBWFQMUSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















